1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate
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Overview
Description
1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate is a complex organic compound that features two 1,3-dithiane groups and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithianes can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The synthesis of 1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate likely involves the protection of carbonyl groups followed by the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithianes undergo various types of reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Using reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH.
Reduction: H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄.
Substitution: RLi, RMgX, RCuLi, enolates, NH₃, RNH₂, NaOCH₃.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or hydrocarbons .
Scientific Research Applications
Chemistry: Used as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential use in drug design and development.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate involves its interaction with molecular targets through its functional groups. The 1,3-dithiane groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The carbamate linkage can undergo hydrolysis or other transformations, leading to the release of active intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dithian-2-yltrimethylsilane .
- 2-(1,3-Dithian-2-ylmethyl)-1,3-dithiane .
- 1,3-Dithiane, 2-methyl- .
Uniqueness
1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate is unique due to its dual 1,3-dithiane groups and carbamate linkage, which provide it with distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H32N2O4S4 |
---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C18H32N2O4S4/c21-17(23-13-15-25-9-5-10-26-15)19-7-3-1-2-4-8-20-18(22)24-14-16-27-11-6-12-28-16/h15-16H,1-14H2,(H,19,21)(H,20,22) |
InChI Key |
BRIQHAAPKWLODA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)COC(=O)NCCCCCCNC(=O)OCC2SCCCS2 |
Origin of Product |
United States |
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